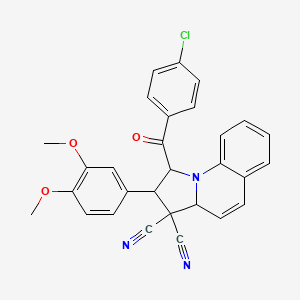

Quinolin derivative

Description

Properties

CAS No. |

353271-48-4 |

|---|---|

Molecular Formula |

C29H22ClN3O3 |

Molecular Weight |

496 g/mol |

IUPAC Name |

1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |

InChI |

InChI=1S/C29H22ClN3O3/c1-35-23-13-9-20(15-24(23)36-2)26-27(28(34)19-7-11-21(30)12-8-19)33-22-6-4-3-5-18(22)10-14-25(33)29(26,16-31)17-32/h3-15,25-27H,1-2H3 |

InChI Key |

UABNNDYJUIQZQZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(N3C(C2(C#N)C#N)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Friedlander Condensation: Mechanistic Basis and Modern Adaptations

Catalytic Advances in One-Pot Synthesis

Twin-Catalyst Systems for Streamlined Production

A patented method employs dual catalysts—ferric chloride on silica (Silferc) and anhydrous zinc chloride —to synthesize quinolines from anilines and methyl vinyl ketone (MVK) in a one-pot procedure. The process involves:

- Silferc activation : Impregnating FeCl~3~ onto silica gel (50–90°C, 3–6 hours) creates a recyclable solid acid catalyst.

- Reaction staging :

Table 1: Performance of Twin-Catalyst Systems

| Parameter | Value/Range |

|---|---|

| Yield | 55–65% |

| Temperature | 50–90°C |

| Catalyst Loading | 1:1–1:1.5 (aniline:Silferc) |

| Scale-Up Feasibility | Demonstrated for industrial applications |

This method eliminates concentrated sulfuric acid and column chromatography, reducing waste and cost. However, yields remain moderate compared to NbCl~5~-catalyzed routes.

Three-Component Doebner Hydrogen-Transfer Reactions

Mechanism and Substrate Scope

The Doebner reaction has been reengineered to accommodate electron-deficient anilines, previously challenging substrates. By combining anilines, aldehydes, and pyruvic acid under hydrogen-transfer conditions, this method achieves:

- Broad functional group tolerance : Electron-withdrawing (-CF~3~, -NO~2~) and -donating (-OCH~3~, -NH~2~) groups yield products efficiently.

- Large-scale synthesis : A single batch produces 370 g of quinoline-4-carboxylic acid with maintained efficiency.

Key mechanistic steps :

- Imine formation between aniline and aldehyde.

- Pyruvic acid addition and cyclization to dihydroquinoline.

- Hydrogen transfer from dihydroquinoline to imine, yielding fully aromatic quinoline.

Table 2: Doebner Reaction Optimization Data

| Aniline Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| 6-(Trifluoromethoxy) | 82 | 12 |

| 4-Methoxy | 78 | 14 |

| 3-Nitro | 85 | 10 |

Computational Design and High-Throughput Screening

Recent work has leveraged CADMA-Chem protocols to design 8,356 quinoline derivatives, evaluating their synthetic accessibility, bioavailability, and toxicity. Key outcomes include:

- Selection scores : Prioritized derivatives exhibit LD~50~ values >500 mg/kg and synthetic accessibility scores <4.5.

- Antioxidant potential : Trisubstituted derivatives with -OH and -NH~2~ groups show radical scavenging efficiency surpassing Trolox.

Figure 1: Property Distribution of Designed Derivatives

- Bioavailability : 68% comply with Lipinski’s rules.

- Mutagenicity : <5% predicted as mutagenic.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for Quinoline Synthesis

| Method | Catalyst System | Solvent | Yield (%) | Time | Scalability |

|---|---|---|---|---|---|

| Friedlander Condensation | NbCl~5~ | Glycerol | 76–98 | 20–90 min | High |

| Twin-Catalyst One-Pot | Silferc/ZnCl~2~ | Acetic Acid | 55–65 | 3–8 h | Industrial |

| Doebner Hydrogen-Transfer | None | Ethanol | 75–85 | 10–14 h | Very High |

Chemical Reactions Analysis

Electrophilic Substitution

2-Chloroquinoline-3-carbaldehyde undergoes PdCl₂-catalyzed coupling with phenylacetylene in CH₃CN, yielding 2-(phenylethynyl)quinoline-3-carbaldehyde (87%), which further reacts with NH₃ to form benzo[ b] naphthyridine (88%) .

Hydrogenation

Asymmetric hydrogenation of 3-alkylquinolines using HB(C₆F₅)₂ and chiral dienes under 20 bar H₂ produces enantiomerically enriched 1,2,3,4-tetrahydroquinolines (76–99% yields) . Thiophene-substituted variants achieve 78–84% yields .

Oxidation

2-Chloroquinolin-3-yl methanol is oxidized to 2-chloroquinoline-3-carbaldehyde using diethyl diazenedicarboxylate (DEAD) and ZnBr₂ (86% yield) .

Schiff Base Formation

Quinoline-4-carboxaldehyde condenses with substituted anilines in acetic acid to form imines (50–80% yields) . For example, 4-(trifluoromethyl)aniline forms a stable Schiff base (26a–e) .

Radical-Induced Rearrangement

Cobalt-catalyzed radical rearrangement of benzazepinones with N-hydroxyphthalimide (NHPI) produces tetracyclic quinolines (27–68% yields) . Optimized conditions use DMF at 70°C .

Multicomponent Povarov Reaction

Aza-Diels–Alder reactions between aryl aldimines and electron-rich alkenes (e.g., ethyl vinyl ether) yield tetrahydroquinolines, which are oxidized to quinolines (92–97% yields) .

Doebner Reaction Modifications

Electron-withdrawing para-substituents (e.g., halogens) on aldehydes favor carboxy-quinoline formation, while electron-donating groups (e.g., methoxy) lead to pyrrole-2-ones . For example:

| Aldehyde Substituent | Major Product | Yield (%) |

|---|---|---|

| p-Cl | Carboxy-quinoline | 72 |

| p-OCH₃ | Pyrrole-2-one | 65 |

Biological Activity-Driven Reactions

Knoevenagel condensation of malononitrile with aryl aldehydes forms pyrano[3,2- h]quinolines (30–60% yields), exhibiting nanomolar IC₅₀ values against cancer cells . For example:

| R Group | Cell Line (IC₅₀, nM) |

|---|---|

| CH₃, F, F | MCF-7 (20.1) |

| CH₃, NO₂ | KB-V1 Vbl (14) |

Green Chemistry Advances

I₂-DMSO-mediated annulation of amino acids and anilines provides quinoline-3-carboxylates (85% yields) . Similarly, [3+1+1+1] annulation of arylamines, aldehydes, and DMSO synthesizes 3-arylquinolines with >90% atom economy .

Scientific Research Applications

Quinolin derivative has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Quinolin derivative involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Quinoline vs. Quinazoline Derivatives

Structural Features :

Pyrimido Quinoline Derivatives

Structural Features: Pyrimidine ring fused with quinoline. Synthesis: Multicomponent condensation reactions (e.g., thiourea with isatoic anhydride) . Biological Activity: Demonstrated anti-influenza A (H1N1) activity by inhibiting viral replication . Comparison: Unlike simpler quinolines, pyrimido derivatives exhibit enhanced steric bulk, improving binding to viral enzymes .

Oxazoline-Quinoline Hybrids

Structural Features: Oxazoline (N-O heterocycle) appended to quinoline. Synthesis: Introduced via cyclization or coupling reactions (e.g., bromination followed by oxazoline ring formation) . Biological Activity: Anti-HIV and antibacterial activities due to oxazoline’s polar functionality, which enhances membrane penetration .

Coumarin-Quinoline Hybrids

Structural Features: Coumarin (benzopyrone) linked to quinoline. Synthesis: Ugi reactions or bromination of quinoline intermediates followed by coupling with coumarin . Biological Activity: Antiproliferative and anti-inflammatory effects, with hybrids showing dual inhibition of COX-2 and topoisomerases . Key Advantage: Coumarin’s fluorescence properties enable these hybrids to serve as theranostic agents .

Quinoline vs. Isoquinoline Derivatives

Structural Features: Isoquinoline has nitrogen at position 2, altering electron distribution. Basicity: Quinoline (pKa ~4.9) is less basic than isoquinoline (pKa ~5.4) due to electron-withdrawing effects in the pyridine ring . Biological Role: Isoquinoline alkaloids (e.g., morphine) dominate natural product pharmacology, while quinolines are more common in synthetic drugs .

Quinolones vs. Quinazolinones

Structural Features :

- Quinolones: Ketone group at position 4 (e.g., ciprofloxacin).

- Quinazolinones: Two nitrogens and a ketone.

Data Table: Comparative Overview of Quinoline Derivatives and Analogues

Research Findings and Contradictions

- Antioxidant Activity: Quinoline derivatives (e.g., Qui1–Qui3) show promise in modulating human serum albumin (HSA) oxidation, but their mechanisms remain unclear compared to coumarin hybrids .

- Synthetic Challenges: Quinoline’s lower basicity versus isoquinoline complicates protonation-dependent reactions , while quinazoline synthesis often requires harsh conditions .

- Activity Spectrum: Quinazoline derivatives generally exhibit broader pharmacological profiles than quinolines, attributed to their dual nitrogen sites .

Q & A

Q. What are the common synthetic routes for quinoline derivatives, and how are they optimized for academic research?

The Gould-Jacobs reaction and Skraup synthesis are widely used for quinoline core formation. Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and introducing substituents at specific positions (e.g., 3-carboxylic acid groups) to modulate bioactivity. For novel derivatives, post-synthetic modifications like introducing oxazoline rings (to enhance anti-HIV or antibacterial activity) or morpholine substituents (to improve solubility) are common . Characterization requires NMR (for structural confirmation), mass spectrometry (for molecular weight validation), and X-ray crystallography (for stereochemical analysis) .

Q. Which characterization techniques are essential for confirming the structure and purity of novel quinoline derivatives?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.

- High-resolution mass spectrometry (HRMS) : For exact mass determination.

- HPLC : To assess purity (>95% required for biological assays).

- X-ray diffraction : For unambiguous structural confirmation, particularly for chiral centers or complex stereochemistry .

For known derivatives, cross-referencing with spectral databases (e.g., SciFinder) is critical .

Q. How do researchers evaluate the basic biological activity of quinoline derivatives in preliminary studies?

Standardized assays include:

- Cytotoxicity screening : Using MTT assays on cancer cell lines (e.g., U87MG glioblastoma) with dose-response curves (0.01–10 μM) to calculate IC₅₀ values .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition assays : For kinase or protease targets, using fluorogenic substrates and kinetic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data of quinoline derivatives across different studies?

Contradictions often arise from:

- Cell line variability : Genetic differences in drug transporters (e.g., P-glycoprotein expression in glioblastoma vs. HeLa cells) .

- Compound purity : Impurities >5% can skew results; validate via HPLC and elemental analysis .

- Assay conditions : Serum proteins in culture media may bind compounds, reducing effective concentrations. Use serum-free media or adjust dosing intervals .

Q. What strategies are employed to design quinoline derivatives with enhanced target specificity in kinase inhibition studies?

- Fragment-based drug design : Introduce hydrogen-bonding groups (e.g., 3-carboxylic acid) to interact with kinase ATP-binding pockets .

- Molecular docking : Prioritize derivatives with predicted binding energies <−8 kcal/mol using software like AutoDock Vina .

- Selectivity screening : Test against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .

Q. What methodological considerations are critical when analyzing structure-activity relationships (SAR) of quinoline derivatives in anti-cancer research?

- Systematic substitution : Compare derivatives with single-position modifications (e.g., 6-fluoro vs. 6-chloro) to isolate electronic effects .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .

- Metabolic stability : Assess hepatic microsome clearance to rule out false positives from rapid degradation .

Q. How should researchers address stability challenges when developing quinoline-based compounds for long-term biological assays?

- Photostability testing : Expose compounds to UV light (300–400 nm) and monitor degradation via LC-MS .

- pH-dependent stability : Test solubility and integrity in physiological buffers (pH 4.5–7.4) .

- Lyophilization : For hygroscopic derivatives, use cryoprotectants (e.g., trehalose) during freeze-drying .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.